Parahydroxyatorvastatin

Descripción general

Descripción

Parahydroxyatorvastatin is a metabolite of Atorvastatin . Atorvastatin is a medication used to lower cholesterol and triglycerides (fats) levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .

Synthesis Analysis

The synthesis of Atorvastatin involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of Atorvastatin .

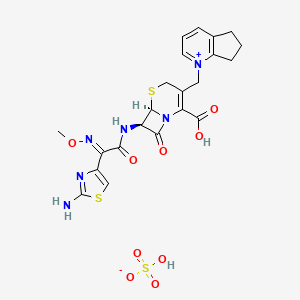

Molecular Structure Analysis

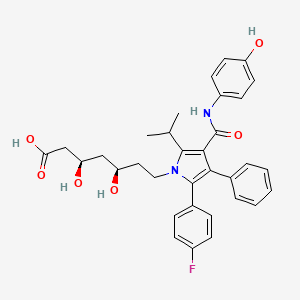

The molecular formula of Parahydroxyatorvastatin is C33H35FN2O6 . Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported .

Chemical Reactions Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . These include global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .

Physical And Chemical Properties Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . These include global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .

Aplicaciones Científicas De Investigación

Cardiovascular Benefits Beyond Cholesterol Management : Statins like simvastatin and pravastatin have been shown to reduce cardiovascular-related morbidity and mortality in patients with and without coronary artery disease. These benefits occur early in the course of therapy, suggesting mechanisms beyond plaque regression, such as improvements in arterial morphology (Vaughan et al., 1996).

Immunomodulatory Effects : Statins have been observed to modulate immune responses. For example, they can promote Th2 polarization while inhibiting Th1 development in both in vitro and in vivo settings, which can have implications for managing proinflammatory environments and immune-related injuries (Hakamada‐Taguchi et al., 2003).

Neuroprotective Properties : Research indicates that statins like simvastatin may have neuroprotective effects in Parkinson's disease models by regulating NMDA receptors and displaying anti-inflammatory mechanisms. This suggests potential therapeutic roles in treating neurodegenerative diseases (Yan et al., 2011).

Effects on Inflammatory Arthritis : Simvastatin has demonstrated marked inhibition of both developing and clinically evident collagen-induced arthritis, suggesting its potential in treating inflammatory arthritis (Leung et al., 2003).

Osteoporosis Protection : Studies have linked the use of statins to a reduction of oxidative stress and restoration of nitric oxide formation, which helps in attenuating osteoporosis in animal models (Yin et al., 2012).

Bone Formation and Repair : Statins like simvastatin have shown positive effects on osteoblast differentiation and mineralization, suggesting their use in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).

Anti-Inflammatory Effects on Infections : Studies have shown that simvastatin can inhibit leukocyte-endothelial interactions induced by exotoxins, indicating potential therapeutic strategies in various infectious diseases (Pruefer et al., 2002).

Mecanismo De Acción

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Safety and Hazards

Propiedades

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZOATLLFFVAPM-KAYWLYCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214217-88-6 | |

| Record name | p-Hydroxyatorvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parahydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARAHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

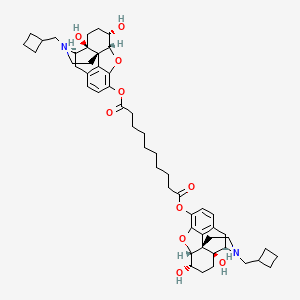

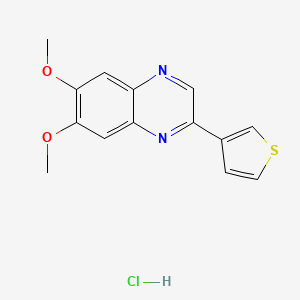

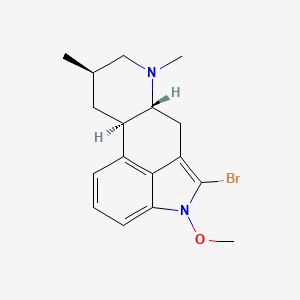

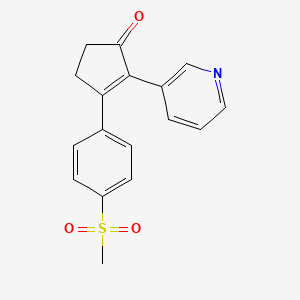

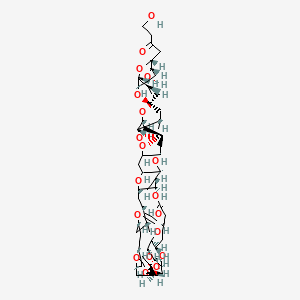

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1245323.png)

![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)

![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)

![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)

![N-[4-(fluoromethyl)cyclohexyl]-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide](/img/structure/B1245338.png)